2-Amino-5-nitrothiazole
Overview
Description
2-Amino-5-nitrothiazole (ANT) is a hypoxic radiosensitizing drug . It has an empirical formula of C3H3N3O2S and a molecular weight of 145.14 . It is used as a diazo component in the synthesis of monoazo disperse dyes .
Synthesis Analysis
ANT can be synthesized using a traditional diazo-coupling method in an acidic medium . Another method involves diluting a sulphuric acid solution of 2-amino-5-nitrothiazole, which contains at least 6% by weight of 2-amino-5-nitrothiazole in a more than 80% strength by weight sulphuric acid, to a sulphuric acid concentration of less than 80% by weight and separating off the resulting precipitate and decomposing it hydrolytically to give 2-amino-5-nitrothiazole .Molecular Structure Analysis
The molecular structure of ANT can be represented by the SMILES stringNc1ncc(s1)N+[O-]
. The InChI key for ANT is MIHADVKEHAFNPG-UHFFFAOYSA-N
. Chemical Reactions Analysis
ANT forms a square-planar complex, trans - [PdCl 2 (ANT) 2] with palladium in methanol . It has been used as a diazo component in the synthesis of monoazo disperse dyes .Physical And Chemical Properties Analysis
ANT is a yellow crystal with a bitter taste . It has a melting point of 195-200 °C (dec.) (lit.) . It is soluble in 95% ethanol and diethyl ether, slightly soluble in water, and insoluble in chloroform .Scientific Research Applications
Antimicrobial and Antitubercular Agents
- Synthesis of Derivatives : 2-Amino-5-nitrothiazole has been utilized as a starting material for the synthesis of various compounds, notably 4-thiazolidinone and 4-oxo-thiazolidine derivatives. These compounds have demonstrated significant antimicrobial and antifungal activities against selected bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. The compounds' structures were confirmed by various chemical and spectral analyses (Samadhiya, Sharma, Srivastava, & Srivastava, 2014); (Samadhiya, Sharma, & Srivastava, 2013).
Crystallography and Molecular Structure
- Crystal Structure Analysis : 2-Amino-5-nitrothiazole was observed to crystallize from a solution in ethanol, forming a monosolvate with a strongly polarized molecular-electronic structure. The molecules form centrosymmetric dimers linked by paired N-H...N hydrogen bonds, which are further linked into sheets via ethanol molecules. These sheets exhibit a triply interwoven structure with alternating R(2)(2)(8) and R(10)(10)(38) rings (Glidewell, Low, Skakle, & Wardell, 2004).
Corrosion Inhibition
- Corrosion Inhibition for Steel : 2-Amino-5-nitrothiazole (Nitramine) was found to be effective in inhibiting the corrosion of AISI steel 4130 in an HCl solution. It demonstrated the ability to retard both cathodic and anodic reactions through chemical adsorption, effectively blocking active corrosion sites. The study also involved the calculation of kinetic and thermodynamic parameters, and the examination of the steel surface with and without the inhibitor through microscopy techniques (Hosein zadeh, Danaee, & Maddahy, 2013).
Ultrasound and Thermodynamic Studies
- Ultrasound and Thermodynamic Properties : Studies have been conducted to understand the interactions of 2-Amino-5-nitrothiazole in different solvent systems using ultrasound parameters. These studies shed light on the types of molecular interactions present in solutions and how they are influenced by temperature and concentration variations. The findings are significant for understanding solute-solvent and solvent-solvent interactions in various conditions (Ar & Dongapure, 2017); (Thakare & Naik, 2016).
Safety And Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Relevant Papers Several papers have been published on ANT. One paper discusses the synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes . Another paper evaluates 2-Amino-5-nitrothiazole as a hypoxic cell radiosensitizer .
properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020066 | |
Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Molecular Weight |
145.14 g/mol | |
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Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Vapor Pressure |
0.000743 [mmHg] | |
Record name | 2-Amino-5-nitrothiazole | |
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Product Name |
2-Amino-5-nitrothiazole | |
Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS RN |
121-66-4 | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Record name | 5-nitrothiazol-2-ylamine | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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